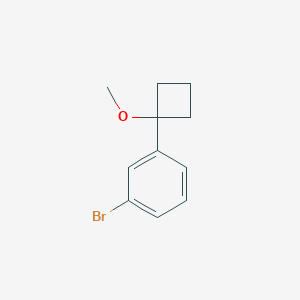

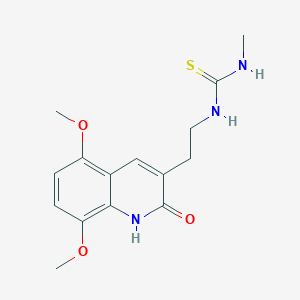

![molecular formula C19H22N4O2 B2498588 (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109188-16-9](/img/structure/B2498588.png)

(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex azabicyclo compounds often involves multi-step reactions, including cyclization, nitroenamine intermediate reduction, and amide activation. For instance, the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid showcases a methodology involving amide activation and a key step of reduction and cyclization of a nitroenamine intermediate, which is pertinent to the synthesis strategies of related azabicyclo compounds (Singh et al., 2007).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the absolute molecular configuration of complex molecules. The crystal structure analysis of related compounds, such as (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo-[2.2.2]octane-1-carboxamide, reveals intermolecular hydrogen bonds and provides insight into the three-dimensional arrangement of atoms, essential for understanding the molecular structure of azabicyclo compounds (Guo et al., 2015).

Chemical Reactions and Properties

Azabicyclo compounds undergo various chemical reactions, including oxidative Mannich reactions, which are instrumental in constructing azabicyclo octanes. An example includes the synthesis of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions, utilizing DDQ as a key oxidant (Jo et al., 2018). These reactions are critical for modifying the chemical properties of the core structure.

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting point, and crystallinity, is vital for understanding the behavior of chemical compounds under various conditions. While specific details on the physical properties of "(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide" are not directly available, the study of similar azabicyclo compounds provides a foundation for predicting these properties based on molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, define the utility and applicability of a compound in various chemical and biological contexts. The reactivity of azabicyclo compounds with bases, leading to ring-opening reactions and subsequent transformations, illustrates the dynamic nature of these molecules and their potential for further chemical modifications (Ershov et al., 2001).

Wissenschaftliche Forschungsanwendungen

Enantiomerically Pure Bicyclic Pyrrolidine Derivatives

- Application: This study discusses the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, including compounds structurally related to the specified molecule, and their use in asymmetric syntheses (Martens & Lübben, 1991).

Agonist of α7 Nicotinic Acetylcholine Receptor

- Application: Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a structurally similar compound, as a potential treatment for cognitive deficits in schizophrenia. This compound acts as an agonist of the α7 neuronal nicotinic acetylcholine receptor (Wishka et al., 2006).

Reactivity with Bases

- Application: Investigation of the reactivity of azabicyclic compounds with various bases, which is relevant for understanding the chemical properties of similar bicyclic structures (Ershov et al., 2001).

Selective α7 Nicotinic Acetylcholine Receptor Agonist

- Application: The discovery of a compound as a selective agonist for the α7 neuronal nicotinic acetylcholine receptor, intended for treating cognitive impairment associated with neurological disorders. This research could be relevant for understanding the pharmacological potential of related compounds (Mazurov et al., 2012).

Metabolic and Excretory Pathways

- Application: Study on the metabolism and excretion pathways of a similar compound, focusing on its use as an α7 nicotinic acetylcholinergic receptor agonist. This can provide insights into the metabolic stability and potential pharmacokinetic properties of related compounds (Shaffer et al., 2006).

Stereoselective Synthesis

- Application: Describes the stereoselective synthesis of a metabolite of a potent PI3 kinase inhibitor, showcasing the synthetic versatility and potential applications of similar bicyclic structures in medicinal chemistry (Chen et al., 2010).

Eigenschaften

IUPAC Name |

N-(pyridin-3-ylmethyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-19(22-13-14-2-1-7-21-12-14)23-15-3-4-16(23)11-18(10-15)25-17-5-8-20-9-6-17/h1-2,5-9,12,15-16,18H,3-4,10-11,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUXFOUSGHNJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)NCC3=CN=CC=C3)OC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

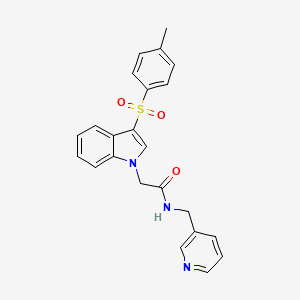

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)

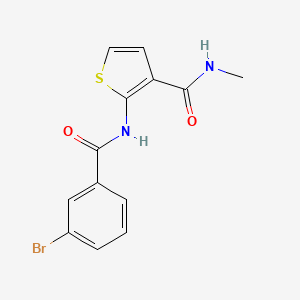

![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)

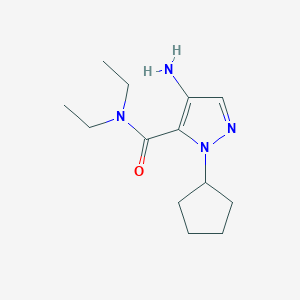

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)

![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)